2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
93647-48-4
VCID:
VC0134246
InChI:
InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)
SMILES:
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
Molecular Formula:
C14H8I4O5
Molecular Weight:
763.83 g/mol
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
CAS No.: 93647-48-4
Reference Standards
VCID: VC0134246
Molecular Formula: C14H8I4O5
Molecular Weight: 763.83 g/mol
CAS No. | 93647-48-4 |
---|---|
Product Name | 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid |
Molecular Formula | C14H8I4O5 |
Molecular Weight | 763.83 g/mol |
IUPAC Name | 2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
Standard InChI | InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) |
Standard InChIKey | MORJGZQSVTUXOE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O |
Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O |
Synonyms | α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid; 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodomandelic Acid; T4-Hydroxyacetic Acid |
PubChem Compound | 24721645 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume